Product packaging for 1,1-Diphenyl-1-butanol(Cat. No.:CAS No. 5331-17-9)

1,1-Diphenyl-1-butanol

Cat. No.: B14744884
CAS No.: 5331-17-9
M. Wt: 226.31 g/mol
InChI Key: DGOVPDXJOQTUQI-UHFFFAOYSA-N
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Description

1,1-Diphenyl-1-butanol is a chemical compound of interest in scientific research. While direct studies on this specific molecule are limited, its structural analog, the anti-vertigo drug difenidol (1,1-diphenyl-4-piperidino-1-butanol hydrochloride), has been well-characterized. Research on difenidol indicates that compounds within this structural class may exhibit biological activity through the blockade of voltage-gated L-type calcium channels (Cav1.2) and α1-adrenoceptor subtypes . This dual mechanism can lead to the inhibition of vasoconstriction and has been associated with an increase in vertebral artery blood flow in preclinical models . This suggests potential research applications for related structures in studying vascular biology and calcium-mediated signaling pathways. The presence of two phenyl groups and an alcohol functional group makes this compound a potential intermediate or building block in organic synthesis, particularly for the construction of more complex molecules with potential pharmacological activity . Researchers can utilize this compound to explore structure-activity relationships or as a precursor in medicinal chemistry programs. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O B14744884 1,1-Diphenyl-1-butanol CAS No. 5331-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diphenylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOVPDXJOQTUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201457
Record name Benzhydrol, alpha-propyl-
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Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-17-9
Record name α-Phenyl-α-propylbenzenemethanol
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Record name Benzhydrol, alpha-propyl-
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Record name 1,1-DIPHENYL-1-BUTANOL
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Advanced Synthetic Methodologies for 1,1 Diphenyl 1 Butanol and Analogues

Grignard Reagent-Mediated Synthesis of 1,1-Diphenyl-1-butanol

The addition of organomagnesium halides, or Grignard reagents, to carbonyl compounds is a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols. youtube.com The preparation of this compound is a classic example of this reaction's utility.

Reaction of Benzophenone (B1666685) with Alkylmagnesium Halides

The most direct synthesis of this compound involves the reaction of benzophenone with an appropriate alkylmagnesium halide. Specifically, the addition of propylmagnesium bromide to benzophenone yields the desired tertiary alcohol. stackexchange.com The reaction proceeds by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of benzophenone. youtube.com Subsequent workup with an aqueous acid protonates the resulting alkoxide to give the final product. utahtech.edu

The general scheme for this reaction is as follows:

Step 1: Grignard Reagent Formation: Propyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form propylmagnesium bromide. stackexchange.com

Step 2: Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of benzophenone. stackexchange.com The nucleophilic propyl group attacks the carbonyl carbon of the benzophenone.

Step 3: Acidic Workup: The intermediate magnesium alkoxide is hydrolyzed with a dilute acid, like hydrochloric acid (HCl), to produce this compound. utahtech.eduumkc.edu

Reactant 1Reactant 2ReagentSolventProduct
BenzophenonePropylmagnesium Bromide-Diethyl Ether/THFThis compound
BenzophenoneEthylmagnesium Bromide-Diethyl Ether/THF1,1-Diphenylethanol
Acetophenone (B1666503)Phenylmagnesium Bromide-Diethyl Ether/THF1,1-Diphenylethanol

Utilization of Alternative Carbonyl Precursors and Grignard Reagents for Analogues

The versatility of the Grignard reaction allows for the synthesis of a wide range of this compound analogues by varying the carbonyl precursor and the Grignard reagent. For instance, reacting acetophenone with phenylmagnesium bromide also yields 1,1-diphenylethanol, an analogue of this compound. libretexts.org Similarly, ketones like 2-pentanone can be reacted with methylmagnesium bromide to produce other tertiary alcohols. libretexts.org The reaction of benzaldehyde (B42025) with phenylmagnesium bromide results in the formation of diphenylmethanol, a secondary alcohol. vaia.com The synthesis of 1-phenyl-1-butanol (B1581738) can be achieved by reacting benzaldehyde with propylmagnesium bromide. youtube.com

The synthesis of triphenylmethanol (B194598) serves as another example, where phenylmagnesium bromide is reacted with benzophenone. umkc.edu This highlights the possibility of introducing three different or identical substituents on the carbinol carbon.

Mechanistic Aspects of Grignard Additions in the Synthesis of this compound

The mechanism of the Grignard reaction, while often depicted as a straightforward nucleophilic addition, can be more complex. For sterically unhindered ketones and aldehydes, the reaction is generally considered to proceed through a polar, nucleophilic addition pathway. acs.org In this mechanism, the Grignard reagent adds to the carbonyl carbon, forming a six-membered cyclic transition state if a second molecule of the Grignard reagent acts as a Lewis acid to coordinate with the carbonyl oxygen.

However, for sterically hindered ketones like benzophenone, a single electron transfer (SET) mechanism may compete with or dominate the polar mechanism. acs.orgorganic-chemistry.org The SET mechanism involves the transfer of an electron from the Grignard reagent to the ketone, forming a ketyl radical anion and a radical cation from the Grignard reagent. acs.org These radical intermediates can then combine to form the product. Factors such as the reduction potential of the ketone, the oxidation potential of the Grignard reagent, and the polarity of the solvent influence the operative mechanism. acs.org Aromatic ketones like benzophenone are more prone to react via the SET pathway. acs.org

Complementary Synthetic Routes and Methodological Advancements

While the reaction of benzophenone with an alkylmagnesium halide is a primary route, alternative strategies and advancements in synthetic methodology provide other pathways to this compound and its derivatives.

Preparation via Reaction of Phenylmagnesium Bromide with Butyraldehyde (B50154)

An alternative retrosynthetic disconnection for this compound involves the reaction of an excess of phenylmagnesium bromide with a butyrate (B1204436) ester or butyraldehyde. The reaction with an aldehyde like butyraldehyde would require a single addition of the Grignard reagent to yield a secondary alcohol, 1-phenyl-1-butanol, rather than the desired tertiary alcohol. However, the reaction of two equivalents of phenylmagnesium bromide with an ester of butanoic acid, such as methyl butanoate, would lead to the formation of this compound. libretexts.org

The reaction of phenylmagnesium bromide with propiophenone (B1677668) is another viable route to an analogue, 1,1-diphenyl-1-propanol. libretexts.orgstuvia.com

One-Pot Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry often focuses on the development of one-pot procedures to increase efficiency and reduce waste. While a specific one-pot synthesis for this compound is not extensively detailed in the provided context, the principles of one-pot synthesis are applied to related transformations. For example, the Vilsmeier-Haack reaction has been utilized in a one-pot synthesis of oxime derivatives of 1,3-diphenylpyrazole-4-carboxaldehydes. researchgate.net This demonstrates the potential for developing streamlined, one-pot syntheses for Grignard-type reactions and subsequent modifications to produce complex derivatives. The synthesis of various heterocyclic compounds often employs one-pot strategies, which could be adapted for the synthesis and subsequent derivatization of alcohols like this compound. researchgate.net

Catalytic Approaches in Butanol Synthesis

The synthesis of this compound and its analogues often involves the creation of a quaternary carbon center, a significant challenge in organic synthesis. Catalytic approaches are pivotal in achieving this transformation efficiently. A primary method involves the Grignard reaction, where an appropriate Grignard reagent is added to a ketone. For this compound, this classically involves reacting butyrophenone (B1668137) with phenylmagnesium bromide or propylmagnesium bromide with benzophenone. While stoichiometric, the principles of this reaction are foundational to modern catalytic variants that aim to improve efficiency and selectivity. wikipedia.orgacs.org

Recent advancements focus on using catalytic amounts of metal complexes to mediate such additions. Although direct catalytic synthesis of this compound from simple precursors is not extensively documented, related catalytic systems for tertiary alcohol synthesis are well-established. For instance, the enantioselective addition of organometallic reagents to ketones, often catalyzed by transition metals like titanium or copper with chiral ligands, provides a pathway to chiral tertiary alcohols. acs.org Another approach involves the electrochemical transformation of CO2, which has been shown to produce 1-butanol (B46404) with high faradaic efficiency using a nickel-enhanced Cr-Ga oxide electrocatalyst, although this method produces the linear isomer and not the 1,1-diphenyl substituted analogue. nih.gov

N-Heterocyclic Carbenes (NHCs) have also emerged as powerful organocatalysts capable of facilitating complex transformations, including the synthesis of intricate molecular architectures that could serve as precursors to highly substituted butanol derivatives. acs.org

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

Asymmetric Reduction Methodologies for Precursors

The creation of chiral this compound analogues, where the carbinol carbon is a stereocenter, relies heavily on the asymmetric reduction of prochiral ketone precursors. Transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are among the most robust and widely used methods for producing optically enriched chiral alcohols. mdpi.comsigmaaldrich.com

Asymmetric transfer hydrogenation (ATH) using ruthenium-based catalysts, such as those complexed with chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is particularly effective. sigmaaldrich.comnih.gov These reactions typically use a simple hydrogen source like a formic acid/triethylamine azeotrope and can achieve high enantioselectivity for the reduction of various prochiral ketones. nih.govacs.org The choice of ketone substrate is critical; for instance, acetophenone and its derivatives are known to be excellent substrates for these Ru-based ATH catalysts. acs.org

Biocatalysis presents another powerful strategy. Archaeal geranylgeranyl reductases (GGR) have been utilized for the asymmetric reduction of unfunctionalized C=C bonds, showcasing the potential of enzymes in stereoselective reductions, which could be applied to precursors of butanol analogues. nih.gov

The following table summarizes results for the asymmetric transfer hydrogenation of representative ketone precursors, demonstrating the high efficiency and enantioselectivity achievable with modern catalytic systems.

Catalyst/SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN]Aromatic Ketones(R)-AlcoholHigh sigmaaldrich.com
(R,R)-2 (Ru-based catalyst)Diortho-hydroxy ketone 4(R)-Alcohol (tentative)73% acs.org
(S)-TolBINAP/(S,S)-DPEN–Ru(II)Acetophenone(R)-1-Phenylethanol80% nih.gov
XylBINAP/(S,S)-DPEN-Ru(II)Acetophenone(R)-1-Phenylethanol>99.5% nih.gov

Role of Chiral Ligands and Catalysts in Enantioselective Transformations

The success of enantioselective synthesis hinges on the design and application of effective chiral ligands and catalysts. These molecules create a chiral environment around the reacting centers, directing the reaction to favor one enantiomer over the other.

In the context of synthesizing chiral tertiary alcohols, significant progress has been made in the catalytic enantioselective addition of highly reactive Grignard reagents to ketones. acs.org This has been achieved through the development of specialized chiral ligands that can effectively control the stereochemical outcome. For example, a class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has been designed to facilitate the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols with up to 95% ee. rsc.orgnih.gov These N,N,O-tridentate ligands create a well-defined chiral pocket that directs the approach of the nucleophile. nih.gov

N-Heterocyclic carbenes (NHCs) have also been established as highly effective organocatalysts for a wide array of asymmetric transformations. rsc.org Chiral NHCs can catalyze formal [3+3] or [4+2] annulations to construct complex, enantioenriched heterocyclic structures, demonstrating their utility in controlling stereochemistry. acs.orgrsc.orgnih.gov This catalytic prowess is attributed to their ability to form key intermediates like chiral acyl azoliums or homoenolates, which then undergo stereocontrolled reactions. rsc.org

Similarly, transition metal complexes featuring chiral ligands are central to asymmetric hydrogenation and transfer hydrogenation. Iridium complexes with simple alkane-diyl-based P,N,O-type chiral ligands have been developed for the asymmetric hydrogenation of prochiral ketones. mdpi.com Ruthenium(II) complexes bearing both chiral diphosphine ligands (like TolBINAP or XylBINAP) and chiral diamine ligands (like DPEN) are exceptionally effective, with the combination of two different chiral ligands allowing for fine-tuning of the chiral environment to maximize enantioselectivity. nih.gov

Catalyst TypeLigand/MotifTransformationKey FeatureReference
OrganometallicBiaryl ligands from 1,2-DACHAsymmetric Grignard additionForms chiral tertiary alcohols (up to 95% ee) rsc.orgnih.gov
OrganocatalystChiral N-Heterocyclic Carbene (NHC)Annulation reactionsForms enantioenriched heterocycles acs.orgrsc.orgnih.gov
Transition MetalP,N,O-type ligands with IridiumAsymmetric hydrogenation of ketonesModular and simple ligand structure mdpi.com
Transition MetalDiphosphine/Diamine with RutheniumAsymmetric hydrogenation of ketonesDual chiral ligand system for high ee nih.gov

Diastereoselective Control in Synthetic Pathways

Diastereoselective control is crucial when a molecule already contains one or more stereocenters and a new one is being created. The goal is to control the relative configuration of the new stereocenter with respect to the existing ones. This is often achieved by exploiting steric or electronic biases imparted by the existing chiral information.

One-pot reaction sequences can be designed for high diastereoselectivity. For example, novel 7- and 8-substituted 5-phenylmorphans have been synthesized as single diastereomers through a one-pot alkylation and ene-imine cyclization sequence. nih.gov Such strategies minimize purification steps and maximize efficiency.

In another example, a cascade inter–intramolecular double Michael addition strategy has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in most cases. beilstein-journals.org The reaction proceeds in the presence of a phase-transfer catalyst, yielding complex structures with multiple stereocenters in a controlled manner. beilstein-journals.org

When considering the synthesis of this compound analogues, diastereoselectivity can be introduced by reacting a chiral precursor. For instance, the reaction of a chiral propylene (B89431) oxide with the dilithium (B8592608) dianion of benzophenone can form a chiral diol precursor, 1,1-diphenyl-1,3-butanediol. Subsequent reactions on this chiral substrate would proceed with diastereoselective influence from the existing stereocenter. Similarly, the reduction of a racemic ketone bearing an α-stereocenter can lead to either cis or trans diastereomers, and controlling this outcome is a key challenge. acs.org

Modern Techniques for Isolation and Purity Enhancement of this compound

The isolation and purification of this compound from a reaction mixture is essential to obtain a product of high purity for subsequent use or analysis. A range of modern and classical techniques are employed for this purpose.

The primary method for purification is chromatography. Silica (B1680970) gel column chromatography is a standard and effective technique for separating the desired alcohol from unreacted starting materials, catalysts, and byproducts. The process involves passing the crude reaction mixture through a column packed with silica gel, using a solvent system (eluent) such as a pentane/ethyl acetate (B1210297) mixture. acs.org The components separate based on their differing polarities. After separation, the solvent is removed in vacuo to yield the purified product. acs.org Filtration through a pad of an inert material like Celite can be used to remove solid catalysts or precipitates before chromatography. acs.org

For more challenging separations, particularly for resolving enantiomers of chiral analogues, High-Performance Liquid Chromatography (HPLC) is the method of choice. masterorganicchemistry.com Using a chiral stationary phase (CSP), HPLC can effectively separate racemic mixtures into their individual enantiomers.

Crystallization is another powerful purification technique, provided the compound is a solid at room temperature. This method relies on the differences in solubility between the desired compound and impurities in a given solvent. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the target compound can form pure crystals, leaving impurities behind in the solution. masterorganicchemistry.com

For tertiary alcohols specifically, solid adsorbents can be used for purification. Methods have been developed for purifying tertiary butyl alcohol by passing it through beds of activated alumina (B75360) and large-pore zeolites (like Zeolite Y or X) to remove specific impurities. google.com While developed for a simpler alcohol, this principle of using selective solid adsorbents can be adapted for more complex structures like this compound.

TechniquePrincipleApplicationReference
Silica Gel ChromatographyDifferential adsorption based on polarityGeneral purification of organic compounds acs.org
High-Performance Liquid Chromatography (HPLC)High-resolution separation, often on a chiral stationary phaseEnantiomer separation of chiral analogues masterorganicchemistry.com
CrystallizationDifferential solubilityPurification of solid compounds masterorganicchemistry.com
AdsorptionSelective binding to solid mediaRemoval of specific impurities google.com

Chemical Reactivity and Mechanistic Investigations of 1,1 Diphenyl 1 Butanol

Reactivity of the Aromatic Moieties in 1,1-Diphenyl-1-butanol

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. masterorganicchemistry.com

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The substituent already present on the ring influences both the rate of the reaction and the position (ortho, meta, or para) of the incoming electrophile. organicchemistrytutor.com

The substituent attached to the phenyl rings in this compound is an alkyl group (specifically, a 1-hydroxy-1-phenylbutyl group). Alkyl groups are generally considered to be activating and ortho-, para-directing. organicchemistrytutor.com They activate the ring towards electrophilic attack by donating electron density through an inductive effect, which helps to stabilize the carbocation intermediate (the arenium ion) formed during the reaction. youtube.com

Therefore, in reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, the incoming electrophile is expected to add primarily at the ortho and para positions of the phenyl rings. libretexts.orgbyjus.com However, the substituent is also very bulky, which can lead to significant steric hindrance. This steric effect may disfavor substitution at the ortho position, potentially leading to a higher proportion of the para-substituted product compared to less hindered alkylbenzenes.

Table 3: Expected Directing Effects in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsExpected Major Product Position(s)Influencing Factors
NitrationHNO₃, H₂SO₄Ortho, ParaActivating alkyl group directs ortho/para. Steric hindrance may favor para.
HalogenationBr₂, FeBr₃Ortho, ParaActivating alkyl group directs ortho/para. Steric hindrance may favor para.
Friedel-Crafts AlkylationR-Cl, AlCl₃Ortho, ParaActivating group directs ortho/para, but polyalkylation is a risk. Steric hindrance is significant. miracosta.edumasterorganicchemistry.com
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho, ParaActivating group directs ortho/para. Steric hindrance may favor para. No polyacylation. libretexts.org

The structure of this compound, with its flexible butyl chain and two phenyl rings, allows for the possibility of intramolecular reactions. Under strongly acidic conditions, such as with polyphosphoric acid, intramolecular Friedel-Crafts alkylation can occur. masterorganicchemistry.com Following the initial formation of the tertiary carbocation via dehydration, one of the phenyl rings can act as a nucleophile and attack the carbocation. This results in the formation of a new ring. The cyclization of 4-phenyl-1-butanol (B1666560) is known to produce a six-membered ring. masterorganicchemistry.com A similar intramolecular cyclization pathway for this compound could lead to the formation of a substituted tetralin derivative, a polycyclic framework.

Intermolecular coupling reactions, where two molecules are joined together, are also a cornerstone of modern organic synthesis. nih.gov While many cross-coupling reactions focus on joining aryl halides with organometallic reagents, there are methods involving alcohols. chalmers.seresearchgate.net For instance, base-mediated radical coupling of aromatic alcohols has been developed, although the reactivity of this compound in such a transition-metal-free system has not been extensively detailed. chalmers.se Palladium-catalyzed cross-coupling reactions are highly versatile, but typically require conversion of the alcohol to a better leaving group or are used to couple different types of fragments. sigmaaldrich.com

Photoaddition Reactions of Related 1,1-Diphenyl-1-alkenes

The product of the elimination reaction, 1,1-diphenyl-1-butene, belongs to the class of 1,1-diphenyl-1-alkenes. These alkenes can undergo various photochemical reactions upon irradiation with light. slideshare.net Photoaddition reactions, a key class of these transformations, involve the interaction of the electronically excited alkene with another molecule to form a new, larger molecule.

One notable example is the Paternò-Büchi reaction, which is the [2+2] photocycloaddition of an alkene with a carbonyl compound to form an oxetane. acs.org In this reaction, the alkene, in its excited state or ground state, reacts with an excited carbonyl compound. The photochemistry of alkenes can also involve other processes such as cis-trans isomerization and rearrangements. slideshare.net For instance, the photoaddition of biacetyl to alkenes has been studied, where the reaction stereochemistry and multiplicity play crucial roles. acs.orgacs.org These reactions often proceed through the formation of an exciplex (an excited-state complex) between the excited ketone and the ground-state alkene.

Analysis of Side Reactions and Byproduct Formation in Synthesis

The primary synthesis route to this compound involves the Grignard reaction, where a propyl magnesium halide (e.g., propylmagnesium bromide) is reacted with benzophenone (B1666685). stackexchange.comyoutube.com While effective, this method is susceptible to side reactions that can reduce the yield of the desired tertiary alcohol.

Key side reactions and byproducts include:

Reaction with Protic Contaminants : Grignard reagents are highly basic and will react with any protic substances, such as water, that may be present in the glassware or solvents. youtube.com This consumes the Grignard reagent, forming propane (B168953) and reducing the yield.

Oxidation : Benzaldehyde (B42025), a related starting material, is easily oxidized by air to benzoic acid, which can interfere with the Grignard reaction. youtube.com

Ether Formation : In the acid-catalyzed dehydration of alcohols to alkenes, a competing side reaction is the formation of a symmetrical ether, especially with primary alcohols. masterorganicchemistry.com While less common for tertiary alcohols like this compound, it remains a possibility under certain conditions.

Rearrangements : Although the 1,1-diphenyl-1-butyl cation is relatively stable, carbocation intermediates in other alcohol eliminations can undergo rearrangements to form more stable carbocations, leading to a mixture of alkene products. This is less of a concern for this compound as rearrangement would disrupt the stable benzylic carbocation structure.

In syntheses starting from 1-butanol (B46404) to produce butenes, di-1-butyl ether (DBE) is a key byproduct at lower temperatures. rsc.org Furthermore, the biological production of 1-butanol can yield byproducts like acetone, ethanol, and various acids, complicating purification. nih.gov

Detailed Mechanistic Studies of this compound Transformations

Catalysts are essential for the efficient transformation of this compound and its precursors. Their roles vary significantly depending on the specific reaction.

Acid Catalysts in Dehydration : In the elimination reaction of this compound, Brønsted acids like H₂SO₄ and p-TsOH act as catalysts. bits-pilani.ac.in Their primary role is to protonate the hydroxyl group, converting it from a poor leaving group (-OH) into a much better leaving group (-OH₂⁺). masterorganicchemistry.comstackexchange.com This facilitates the formation of the carbocation intermediate, thereby lowering the activation energy of the reaction. Lewis acids such as zinc chloride (ZnCl₂) can also be used to catalyze reactions of alcohols. google.com

Metal Catalysts in Synthesis and Hydrogenation : The synthesis of this compound via the Grignard reaction utilizes magnesium metal to form the organometallic reagent. youtube.com In related processes, catalysts are crucial for producing butanol precursors. For instance, rhodium complexes with specific ligands are used in hydroformylation to produce aldehydes, which can then be hydrogenated to alcohols. rsc.org In some cases, a single catalyst can perform both hydroformylation and hydrogenation. rsc.org Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions. acs.org

Zeolites in Dehydration : Solid acid catalysts like the zeolite H-ZSM-5 are used in the industrial dehydration of alcohols such as 1-butanol to produce butenes. rsc.org The Brønsted acid sites within the zeolite pores facilitate the dehydration and isomerization reactions. rsc.org

ReactionCatalystRole of Catalyst
Dehydration of this compoundH₂SO₄, p-TsOHProtonates the -OH group to form a good leaving group (H₂O). masterorganicchemistry.comstackexchange.com
Synthesis of this compoundMagnesium (Mg)Forms the Grignard reagent (propylmagnesium bromide) from 1-bromopropane. youtube.com
Dehydration of 1-butanolγ-Al₂O₃, H-ZSM-5Provides solid acid sites for dehydration and isomerization. rsc.orgresearchgate.net
Hydrosilylation of AlkenesPalladium complexes (e.g., Pd(OAc)₂)Facilitates the addition of a Si-H bond across the double bond. acs.org

The study of kinetic isotope effects (KIE) provides insight into reaction mechanisms by identifying which bonds are broken or formed in the rate-determining step.

For the E1 dehydration of this compound, the rate-limiting step is the unimolecular dissociation of the protonated alcohol to form the stable 1,1-diphenyl-1-butyl cation. bits-pilani.ac.inindusuni.ac.in The subsequent step, which involves the breaking of a C-H bond at the β-carbon to form the alkene, is fast. Because the C-H bond is not broken in the slow step, a primary kinetic isotope effect is generally not expected if the hydrogen at the β-position is replaced with deuterium (B1214612).

However, mechanistic details can be complex. In a study on the acid-catalyzed dehydration of the related compound 1,2-diphenylethanol, it was found that the loss of the proton to form the alkene was the rate-determining step. masterorganicchemistry.com This highlights that the specific substrate and conditions can alter the mechanistic landscape. In other complex catalytic cycles, such as a palladium-catalyzed hydrosilylation, deuterium labeling experiments revealed a KIE value of 1, which served to exclude the Si-H/D bond cleavage as the rate-determining step. acs.org The rate-limiting step in that reaction was instead identified as the migratory insertion of the olefin into the palladium-hydride bond. acs.org

The reaction profile for the E1 dehydration of this compound features two main transition states and one key intermediate. The primary and most crucial intermediate is the 1,1-diphenyl-1-butyl cation . stackexchange.com

Intermediate to Product : The 1,1-diphenyl-1-butyl cation is a true intermediate, residing in a local energy minimum on the reaction coordinate diagram. It is stabilized by resonance with the two phenyl groups, making its formation more favorable than for tertiary alcohols without such stabilization. dalalinstitute.com The second step is the deprotonation of this carbocation by a base, which proceeds through a second, lower-energy transition state to form the final alkene product, 1,1-diphenyl-1-butene.

In the Grignard synthesis of this compound, an intermediate magnesium alkoxide complex is formed after the nucleophilic attack of the Grignard reagent on the carbonyl carbon of benzophenone. youtube.com This intermediate is then hydrolyzed in a separate workup step with aqueous acid to yield the final alcohol product. youtube.com

Advanced Spectroscopic Characterization of 1,1 Diphenyl 1 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Comprehensive 1D NMR Spectral Analysis (e.g., ¹H, ¹³C)

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for elucidating the structure of 1,1-Diphenyl-1-butanol.

The ¹H NMR spectrum of an alcohol like this compound will show signals corresponding to the different types of protons present in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, protons on carbons adjacent to the hydroxyl group are typically deshielded and appear at a lower field (3.4-4.5 ppm). libretexts.orglibretexts.org The hydroxyl proton itself often appears as a singlet, as rapid exchange with other alcohol molecules or trace acidic impurities can decouple it from neighboring protons. libretexts.orglibretexts.org The addition of deuterium (B1214612) oxide (D₂O) to the NMR sample can be used to identify the O-H proton signal, as the proton will be exchanged for a deuteron, causing the peak to disappear from the ¹H NMR spectrum. libretexts.orgdocbrown.info

In the ¹³C NMR spectrum, carbons bonded to the electron-withdrawing hydroxyl group are deshielded and typically resonate in the 50-80 ppm range. libretexts.org The signals for the aromatic carbons of the two phenyl groups would be expected in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern Integration
OH Variable (typically 1.0-5.0) Singlet 1H
Aromatic (C₆H₅) 7.0-7.5 Multiplet 10H
CH₂ (alpha to OH) ~2.2 Triplet 2H
CH₂ (beta to OH) ~1.4 Sextet 2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
C-OH (quaternary) 70-80
Aromatic (ipso) 140-150
Aromatic (ortho, meta, para) 120-130
CH₂ (alpha to OH) 30-40
CH₂ (beta to OH) 15-25

Application of 2D NMR Techniques for Structural Elucidation

Dynamic NMR Studies in Solution

Dynamic NMR (DNMR) spectroscopy can be used to study time-dependent processes in molecules, such as restricted rotation around bonds. elsevierpure.com In the case of this compound, DNMR could potentially be used to investigate the rotational dynamics of the two phenyl groups. At lower temperatures, the rotation of the phenyl groups might be slow enough on the NMR timescale to give rise to distinct signals for the ortho and meta protons, which would coalesce into single averaged signals at higher temperatures as the rotation becomes faster. This type of study provides valuable information on the conformational dynamics and energy barriers to rotation within the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and studying intermolecular interactions.

Vibrational Mode Assignments and Functional Group Characterization

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. libretexts.orglibretexts.org The broadness of this peak is a result of hydrogen bonding. Another key feature is the C-O stretching vibration, which appears in the 1000-1300 cm⁻¹ region. libretexts.orgdocbrown.info For this compound, one would also expect to see characteristic absorptions for the aromatic C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman spectra, the C-C and C-H vibrations of the aromatic rings and the alkyl chain would be expected to produce strong signals. The comparison of IR and Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) elsevierpure.comaist.go.jp Typical Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded) 3200-3600 (broad, strong) Weak
Aromatic C-H Stretch 3000-3100 (medium) Strong
Aliphatic C-H Stretch 2850-3000 (medium to strong) Strong
Aromatic C=C Bending 1450-1600 (medium to weak) Strong

Analysis of Hydrogen Bonding Networks

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the extent and nature of hydrogen bonding. libretexts.orglibretexts.org In a dilute solution in a non-polar solvent, a sharper "free" O-H band might be observed around 3600 cm⁻¹. As the concentration increases, or in the pure liquid state, a broad band at lower wavenumbers (around 3300-3400 cm⁻¹) dominates, indicating the presence of intermolecular hydrogen bonds. libretexts.org Studies on similar alcohols have shown that in the crystalline state, hydrogen bonds can form cyclic structures, such as tetramers. nih.gov In solution, an equilibrium between monomers, dimers, and larger aggregates exists. nih.gov The study of these hydrogen bonding networks is crucial for understanding the physical properties and reactivity of this compound. The cooperative effect of hydrogen bonds can also be observed, where the formation of one hydrogen bond strengthens adjacent ones. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight and deducing the structure of a compound through the analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound (molar mass: 226.31 g/mol ) is expected to undergo specific fragmentation pathways characteristic of tertiary alcohols. nih.gov The molecular ion peak ([M]⁺), which corresponds to the intact molecule minus one electron, is often weak or entirely absent for tertiary alcohols due to the instability of the parent ion. rsc.orgnist.gov

The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations. The most prominent fragmentation pathway involves the cleavage of the C-C bond alpha to the hydroxyl group, leading to the loss of the butyl radical. This process, known as alpha-cleavage, results in the formation of the highly stable diphenylmethyl cation (benzhydryl cation) at an m/z of 167. This cation is resonance-stabilized by the two phenyl groups, making it a dominant peak in the spectrum.

Another common fragmentation pathway for alcohols is dehydration, which involves the loss of a water molecule (H₂O, 18 Da). chadlandrie.com This would result in a peak at m/z 208 ([M-18]⁺). Further fragmentation of this ion could also occur. The presence of the phenyl groups can lead to the formation of the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 or a phenyl cation ([C₆H₅]⁺) at m/z 77.

A proposed fragmentation pattern is detailed below:

Ion Fragmentm/z (Nominal)Description
[C₁₆H₁₈O]⁺226Molecular Ion (likely weak or absent)
[C₁₆H₁₆]⁺208Loss of H₂O (Dehydration)
[C₁₃H₁₁]⁺167Loss of C₄H₉ (Alpha-cleavage)
[C₇H₇]⁺91Tropylium Ion
[C₆H₅]⁺77Phenyl Cation

This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry for tertiary alcohols.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound, the theoretical exact mass is 226.135765193 Da. nih.gov HRMS can measure this mass with a high degree of precision, typically within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula as C₁₆H₁₈O, distinguishing it from other potential compounds with the same nominal mass.

Table of Theoretical vs. Measured Mass

Molecular Formula Theoretical Exact Mass (Da) Potential Measured Mass (Da) (example with 5 ppm error)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The chromophores in this compound are the two phenyl groups. The presence of these aromatic rings gives rise to characteristic absorption bands corresponding to π → π* electronic transitions.

UV-Vis Absorption Data for Related Compounds

Compound λmax (nm) Solvent Reference
Diphenylmethanol ~225, ~265 Acetonitrile researchgate.net

This table provides data for structurally similar compounds to infer the expected absorption of this compound.

Other Advanced Spectroscopic and Chromatographic Techniques

Other analytical techniques are essential for the comprehensive characterization and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov GC is well-suited for the analysis of volatile compounds like this compound. A sample is vaporized and passed through a chromatographic column, where it is separated from other components in a mixture based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer for identification. GC-MS is a powerful tool for confirming the identity and purity of this compound, as well as for identifying any impurities or byproducts from a chemical reaction. lbtu.lv

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound. nih.gov The compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the compound's polarity and interaction with the stationary phase. A UV detector is commonly used with HPLC, which would be effective for detecting the phenyl chromophores in this compound. nih.govchemisgroup.us For alcohols that lack a strong chromophore or for enhanced sensitivity, derivatization can be employed to introduce a fluorescent or more UV-active moiety. ub.edu

Theoretical and Computational Chemistry Studies of 1,1 Diphenyl 1 Butanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and a variety of chemical properties. For a molecule like 1,1-Diphenyl-1-butanol, with its flexible butyl chain and rotatable phenyl groups, computational analysis is invaluable for understanding its preferred three-dimensional shapes and electronic characteristics.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to identify various low-energy conformers and the global minimum energy structure.

Conformational searching is performed by systematically rotating the molecule's single bonds, particularly the C-C bonds in the butyl group and the C-C bonds connecting the phenyl rings to the quaternary carbon. researchgate.net Each resulting conformation is then subjected to energy minimization using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-311G**, to find the local energy minimum. researchgate.net The collection of these minima on the potential energy surface reveals the relative stability of different conformers. The analysis typically focuses on key dihedral angles that define the orientation of the phenyl groups and the butyl chain.

Table 1: Representative Conformational Analysis Data for this compound This table presents hypothetical data typical for such an analysis, illustrating the relative energies of different conformers based on dihedral angle variations.

Conformer IDDihedral Angle 1 (C-C-C-C)Dihedral Angle 2 (C-C-Ph1)Relative Energy (kcal/mol)
1 178.5°45.2°0.00 (Global Minimum)
2 65.1°46.8°1.25
3 -68.9°135.7°1.89
4 175.3°-134.5°2.40

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the oxygen atom of the hydroxyl group. The LUMO is likely distributed across the antibonding orbitals of the phenyl rings. Calculations of these orbital energies help predict how the molecule will interact with other reagents.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains representative values for FMO analysis derived from DFT calculations.

Molecular OrbitalEnergy (eV)Description
HOMO -6.85Primarily located on phenyl rings and oxygen lone pairs.
LUMO -0.95Primarily located on the π* antibonding systems of the phenyl rings.
HOMO-LUMO Gap 5.90Indicates high kinetic stability.

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. These properties are relevant in materials science and photonics. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for their potential use in optical devices. The prediction of these properties is typically performed using DFT calculations, which can provide insights into the molecule's response to an external electric field. The presence of the π-systems of the phenyl rings and the polar hydroxyl group in this compound suggests it may exhibit NLO properties.

Table 3: Calculated Non-Linear Optical Properties of this compound This table shows hypothetical calculated NLO properties.

PropertyCalculated ValueUnits
Dipole Moment (μ) 2.15Debye
Mean Polarizability (α) 25.8 x 10⁻²⁴esu
First Hyperpolarizability (β) 12.5 x 10⁻³⁰esu

Applications in Specialized Organic Synthesis and Materials Science

Utility as Key Intermediates in Complex Molecule Synthesis

The diphenyl carbinol motif present in 1,1-diphenyl-1-butanol serves as a crucial starting point for the construction of a variety of intricate molecular architectures. This has led to its application as a precursor in the development of pharmaceuticals, agrochemicals, and materials for the fragrance and dye industries.

Precursors in Pharmaceutical Development

While direct precursor roles of this compound are not extensively documented in the synthesis of mainstream pharmaceuticals, its structural analogs and related compounds are pivotal. For instance, the synthesis of the antifungal agent Naftifine involves intermediates that share structural similarities. mdpi.comresearchgate.netresearchgate.net Although various synthetic routes to Naftifine exist, including those employing Mannich-type reactions, Heck-type reactions, and Petasis reactions, the core allylamine (B125299) structure is a key feature. mdpi.comresearchgate.net One strategy for synthesizing Naftifine and its analogs involves the dehydration of γ-aminoalcohols, which can be conceptually related to the structural class of this compound. mdpi.comresearchgate.net

Similarly, the synthesis of Butenafine , another antifungal agent, involves the reaction of N-methyl-1-naphthylmethylamine with p-tert-butyl benzyl (B1604629) chloride. google.comnih.gov While not a direct application of this compound, the synthesis highlights the importance of substituted benzyl and naphthyl methylamine (B109427) structures, which can be accessed through routes involving related carbinol intermediates. google.comnih.govgoogle.com The development of new synthetic methods for Butenafine aims to improve yield and reduce by-products, indicating the ongoing interest in optimizing the production of such pharmaceuticals. google.com

The broader class of chiral alcohols, to which derivatives of this compound belong, are recognized as important building blocks for drug synthesis. For example, enantiopure benzo-fused cyclic alcohols are precursors for drugs used to treat Parkinson's disease. researchgate.net The asymmetric synthesis of chiral alcohols, such as (S)-4-phenyl-2-butanol, a precursor to antihypertensive and anti-epileptic agents, is an active area of research. researchgate.net

Pharmaceutical Compound Therapeutic Class Relevance of this compound Structure
NaftifineAntifungalStructural similarity of intermediates in some synthetic routes. mdpi.comresearchgate.netresearchgate.net
ButenafineAntifungalHighlights the importance of related substituted carbinol and amine structures in synthesis. google.comnih.gov
Parkinson's Disease DrugsAntiparkinsonianEnantiopure cyclic alcohol precursors share the chiral alcohol motif. researchgate.net
Antihypertensive AgentsAntihypertensiveThe precursor (S)-4-phenyl-2-butanol is a chiral alcohol. researchgate.net
Anti-epileptic AgentsAnticonvulsantThe precursor (S)-4-phenyl-2-butanol is a chiral alcohol. researchgate.net

Building Blocks for Agrochemicals

The application of this compound and its close relatives extends to the agrochemical sector. 1-Butanol (B46404), a simpler structural analog, is utilized as a solvent in the production of herbicides and pesticides. atamanchemicals.comchemicalbook.com The core structure of 4-phenyl-1-butanol (B1666560) is an important intermediate in the synthesis of various compounds for the agrochemical industry. google.com The principles of organic synthesis that make these butanol derivatives useful in pharmaceuticals are often transferable to the creation of new agrochemicals.

Components in Fragrance and Dye Industries

In the fragrance industry, butanol derivatives are valued for their contribution to scent profiles. 1-Butanol itself is used in the manufacture of perfumes and fragrances to enhance the solubility of aromatic compounds. atamanchemicals.com It also serves as a feedstock for the synthesis of various esters that are used as flavorings and fragrances. atamanchemicals.com The textile industry also utilizes 1-butanol as a solvent for dyes and in printing processes. atamanchemicals.com The structural complexity of this compound suggests its potential for creating unique and persistent fragrance molecules, although specific examples are not widely documented.

Contribution to Chiral Catalysis and Asymmetric Transformations

The chiral nature of derivatives of this compound makes them highly valuable in the field of asymmetric catalysis, where the selective synthesis of a single enantiomer of a chiral molecule is crucial.

Development of Chiral Auxiliaries and Ligands Based on this compound Derivatives

Chiral 1,2-amino alcohols and their derivatives are well-established as effective chiral auxiliaries in asymmetric synthesis. nih.gov These compounds can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. While specific applications of this compound derivatives as chiral auxiliaries are not extensively detailed in readily available literature, the broader class of chiral amino alcohols, which can be synthesized from precursors like this compound, are of significant interest. The development of new chiral ligands for metal-catalyzed reactions is a key area of research, and the rigid, sterically defined structure of this compound derivatives makes them promising candidates for such applications.

Future Research Directions and Interdisciplinary Perspectives

Innovations in Green and Sustainable Synthetic Methodologies for 1,1-Diphenyl-1-butanol

The chemical industry's growing emphasis on sustainability is steering research away from traditional synthetic routes toward greener alternatives. cicenergigune.com The classic Grignard reaction, a primary method for synthesizing tertiary alcohols like this compound, faces sustainability challenges due to the need for pre-functionalized, air-sensitive reagents and the generation of waste. rsc.orgresearchgate.net Future innovations are centered on overcoming these limitations.

Key areas of development include:

Visible-Light-Mediated Synthesis: A promising green chemistry approach involves using visible light to mediate the synthesis of sterically hindered tertiary alcohols in water, the most environmentally benign solvent. rsc.org This method can utilize carbonyl compounds and arylamines as starting materials, offering a robust and mild alternative. rsc.org

Use of Greener Catalysts and Reagents: Research is focused on replacing hazardous reagents with more sustainable options. A notable example is the use of inexpensive and readily available copper sulfate (B86663) as a catalyst for the synthesis of tertiary alcohols from aromatic aldehydes and methanol (B129727) at room temperature. rsc.org This process demonstrates high atom economy and proceeds through a concerted radical-mediated pathway. rsc.org

Atom-Economical Reactions: Methodologies that maximize the incorporation of starting materials into the final product are a cornerstone of green chemistry. One such approach uses a ruthenium(II) PNP-pincer complex to catalyze a Grignard-type reaction where alcohols act as surrogates for carbonyl compounds. nih.gov This transformation is highly efficient, producing only H₂ and N₂ as byproducts and avoiding the need for pre-synthesizing carbonyls. nih.gov

Renewable Feedstocks: On a broader scale, the production of synthetic alcohols is moving towards the use of renewable feedstocks like CO₂ and green hydrogen. cicenergigune.com While not yet specific to this compound, this trend in the chemical industry points towards a future where complex alcohols could be derived from sustainable sources. cicenergigune.comdtic.mil

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Tertiary Alcohols

Feature Traditional Grignard Synthesis Emerging Green Methodologies
Solvent Typically dry ether; water must be excluded. khanacademy.org Water, a benign and environmentally friendly medium. rsc.org
Catalyst Not applicable (reagent-based). Inexpensive and green catalysts like copper sulfate. rsc.org Ruthenium complexes. nih.gov
Starting Materials Alkyl halides, magnesium, ketones/esters. khanacademy.org Aldehydes, methanol, dicarbonyl compounds, arylamines. rsc.orgrsc.org
Byproducts Magnesium salts and other waste streams. rsc.org Water, H₂, N₂. nih.govresearchgate.net
Conditions Requires anhydrous conditions; can be highly exothermic. mt.combyjus.com Mild conditions, often at room temperature; visible-light mediated. rsc.orgrsc.org

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel catalysts is crucial for synthesizing this compound more efficiently and for enabling new transformations of the molecule. aiche.org Research is moving beyond trial-and-error methods towards the rational design of catalytic systems with specific activities and selectivities.

Current areas of exploration include:

Ruthenium Pincer Complexes: A ruthenium(II) complex with a PNP-pincer ligand has been shown to effectively catalyze the dehydrogenation of alcohols to form a carbonyl intermediate in situ, which then undergoes a Grignard-type reaction. nih.gov This system allows naturally abundant alcohols to be used as starting materials without pre-oxidation. nih.gov

Titanium-Based Catalysts: An efficient one-pot catalytic method for synthesizing tertiary alcohols uses Cp₂TiCl₂ as a catalyst to react AlCl₃ with ketones and aryl olefins. mdpi.com This method is general for producing aryl-substituted tertiary alcohols with good yields. mdpi.com

Copper Catalysts for C-H Activation: Inexpensive copper sulfate has been utilized for the direct C–H double methylation of aromatic aldehydes using methanol as a C1 source, providing a novel route to tertiary alcohols. rsc.org

Electrocatalysts for C-C Coupling: While demonstrated for the synthesis of 1-butanol (B46404) from CO₂, the development of cascade catalysis at multicomponent electrocatalysts, such as Ni-enhanced (Cr₂O₃)₃Ga₂O₃, showcases a frontier in catalyst design. nih.govprinceton.edu Such systems, which can facilitate C-C bond formation and reduction in a single process, could potentially be adapted for more complex alcohols. nih.govprinceton.edu

Palladium Catalysts for Derivatization: Palladium-catalyzed reactions are being developed for the selective transformation of functional groups. For instance, a palladium-catalyzed hydrosilylation of gem-difluoroallenes provides efficient access to versatile building blocks that can be further derivatized. acs.org Similar strategies could be applied to derivatives of this compound.

Table 2: Novel Catalytic Systems for Tertiary Alcohol Synthesis and Transformation

Catalyst System Reaction Type Key Advantages
Copper Sulfate C-H Double Methylation Inexpensive, green catalyst, mild room temperature conditions. rsc.org
Ruthenium(II) PNP-Pincer Complex Grignard-type reaction from alcohols High atom economy, uses alcohols as carbonyl surrogates, no oxidant needed. nih.gov
Cp₂TiCl₂ / AlCl₃ One-pot synthesis from olefins & ketones Efficient conversion of aryl olefins to tertiary alcohols. mdpi.com
Ni-Enhanced (Cr₂O₃)₃Ga₂O₃ Electrocatalytic CO₂ reduction Direct synthesis of alcohols from CO₂ via cascade catalysis. nih.govprinceton.edu
Palladium Complexes (e.g., Pd(OAc)₂) Hydrosilylation, Vinylation Enables selective derivatization and late-stage functionalization. acs.org

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for gaining deeper mechanistic insights and ensuring process safety and efficiency. mt.comspectroscopyonline.com

Key techniques and their applications include:

In-situ FTIR and Raman Spectroscopy: These are powerful methods for studying organometallic syntheses, including Grignard reactions. mt.com Techniques like ReactIR, which uses an attenuated total reflectance (ATR) probe, can be inserted directly into a reaction vessel to continuously monitor the concentration of reagents (e.g., the organic halide) and the formation of the Grignard reagent (R-MgBr) and the final alcohol product. mt.com This is crucial for detecting reaction initiation, tracking progress, and controlling potentially dangerous exothermic events. mt.com

Advanced and Hyphenated Methods: The field is evolving with more sophisticated techniques. numberanalytics.com

2D-IR Spectroscopy: Provides detailed information on molecular interactions and structural changes during a reaction. numberanalytics.com

Time-Resolved Infrared (TRIR) Spectroscopy: Allows for the study of reaction dynamics on ultrafast timescales. numberanalytics.com

Chromatography-IR Spectroscopy: Combines the separation power of chromatography with the molecular specificity of IR, enabling the identification of reaction intermediates in complex mixtures. numberanalytics.com

Validation and Data Analysis: The data from in-situ spectroscopy must often be validated against traditional off-line techniques like Gas Chromatography (GC), Liquid Chromatography (LC), or Nuclear Magnetic Resonance (NMR) to develop robust quantitative models. spectroscopyonline.com Furthermore, the large datasets generated are increasingly analyzed using chemometrics and machine learning algorithms to identify patterns and predict reaction outcomes. numberanalytics.com

Table 3: Spectroscopic Techniques for In-Situ Reaction Monitoring

Technique Application in Synthesis of this compound Information Gained
In-situ FTIR (e.g., ReactIR) Monitoring Grignard reagent formation and subsequent reaction with a ketone. mt.com Reaction initiation, rate, endpoint, intermediate buildup, control of exotherms. mt.com
In-situ Raman Spectroscopy Complementary to FTIR, especially for bonds with weak IR signals. spectroscopyonline.com Real-time concentration profiles, mechanistic insights. researchgate.net
2D-IR Spectroscopy Studying the dynamics of bond formation/breaking. numberanalytics.com Detailed understanding of molecular interactions and structural changes. numberanalytics.com
GC, LC, NMR Off-line analysis for validation. spectroscopyonline.com Quantitative confirmation of product yield and purity. spectroscopyonline.com

Enhanced Integration of Computational Modeling with Experimental Research

The synergy between computational chemistry and experimental research is accelerating the discovery and optimization of chemical reactions. For a molecule like this compound, computational modeling provides insights that are difficult or impossible to obtain through experiments alone.

Future integration will likely focus on:

Elucidating Reaction Mechanisms: The mechanism for the addition of Grignard reagents to ketones is complex, with evidence suggesting it can involve multiple reagent molecules in the transition state. acs.org Density Functional Theory (DFT) calculations are being used to study the equilibria of Grignard reagents in solution and model the transition states of their reactions with carbonyl compounds, providing a deeper understanding of the reaction pathway. acs.org

Predicting Selectivity and Reactivity: In complex catalytic cycles, computational models can predict which reaction pathway is energetically most favorable. For example, in a palladium-catalyzed hydrosilylation, DFT calculations were used to determine the free-energy profile for four possible pathways, successfully explaining the experimentally observed chemo- and regioselectivity. acs.org This predictive power can guide the choice of ligands and reaction conditions to favor the desired product.

Designing Novel Catalysts: By modeling the interaction between a substrate, catalyst, and solvent, researchers can computationally screen potential catalysts before committing to laboratory synthesis. This approach can identify promising catalyst structures and accelerate the development of more efficient systems for synthesizing or transforming this compound. aiche.org

Discovery of Unexplored Applications and Derivatizations of this compound

While this compound itself has specific applications, its true potential may lie in its use as a versatile chemical scaffold for the synthesis of more complex molecules and materials. nih.gov The butanol functional group and the two phenyl rings provide multiple sites for derivatization.

Future research directions include:

Chiral Synthesis: The tertiary alcohol structure is a key feature in many biologically active molecules. Derivatization of this compound can lead to valuable chiral synthons. An example is (R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, an amino alcohol derivative used in asymmetric synthesis. synquestlabs.com

Synthesis of Heterocyclic Compounds: The hydroxyl group of tertiary alcohols can be directly substituted in intramolecular reactions to generate valuable five- and six-membered heterocyclic compounds. researchgate.net Iron(III) catalysis has been shown to promote such transformations, producing water as the only byproduct, which is a highly sustainable approach. researchgate.net

Development of Novel Polymers and Materials: Butanol and its derivatives are used as industrial solvents and in the manufacturing of plasticizers, butyl acetates, and acrylates. researchgate.net The unique structure of this compound, with its bulky phenyl groups, could be exploited to create polymers or materials with unique physical properties, such as high thermal stability or specific optical characteristics.

Pharmacological Scaffolds: The diphenylmethyl (benzhydryl) moiety is present in many pharmacologically active compounds. Exploring derivatives of this compound could lead to the discovery of new molecules with potential therapeutic applications.

Table 4: Potential Derivatizations of this compound and Their Applications

Derivative Class Synthetic Method Potential Application
Amino Alcohols Introduction of an amino group on the butyl chain. synquestlabs.com Chiral auxiliaries or ligands in asymmetric synthesis. synquestlabs.com
Alkyl Aryl Sulfides Oxidation-reduction condensation with thiols. researchgate.net Chemical intermediates. researchgate.net
Heterocycles (e.g., Tetrahydrofurans) Iron-catalyzed intramolecular substitution. researchgate.net Building blocks in pharmaceutical and agrochemical industries. researchgate.net
Esters (e.g., Butyl Acetate) Esterification with carboxylic acids. Solvents, coatings, adhesives. researchgate.net
Unsaturated Derivatives Elimination or allylation reactions. Monomers for polymerization, fine chemical synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Diphenyl-1-butanol, and how can purity be optimized?

  • Methodology : Traditional methods include Grignard reactions (e.g., phenylmagnesium bromide reacting with butyrolactone) or Friedel-Crafts alkylation using aluminum chloride as a catalyst. To optimize purity, employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Recent advances suggest biocatalytic approaches using ketoreductases for enantioselective synthesis, which minimize byproducts .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. For chiral variants, use polarimetry or chiral HPLC to confirm enantiomeric excess.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H NMR should show a triplet for the hydroxyl-bearing CH2_2 (δ ~3.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm). 13^{13}C NMR confirms quaternary carbons (δ ~85–90 ppm for the alcohol-bearing carbon).
  • IR : A broad O-H stretch (~3400 cm1^{-1}) and aromatic C-H stretches (~3050 cm1^{-1}).
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 242.3 (C16_{16}H18_{18}O+^+) .
    • Validation : Compare spectra with literature or databases (e.g., PubChem, Reaxys).

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact; the compound may cause irritation (evidence from analogs shows LD50_{50} > 2000 mg/kg in rats). Store in airtight containers away from oxidizers .
  • Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical attention.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound derivatives?

  • Methodology : Synthesize analogs (e.g., halogen-substituted phenyl rings, varying alkyl chain lengths) and test against biological targets (e.g., antimicrobial assays). Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to enzymes like cytochrome P450 or bacterial efflux pumps .
  • Data Interpretation : Correlate substituent electronegativity or steric effects with activity trends. For example, electron-withdrawing groups may enhance antibacterial potency by disrupting membrane integrity .

Q. What experimental strategies address contradictions in reported synthetic yields of this compound?

  • Troubleshooting :

  • Catalyst Efficiency : Compare AlCl3_3 vs. FeCl3_3 in Friedel-Crafts reactions; FeCl3_3 may reduce side reactions.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Lower temperatures (0–5°C) may suppress polymerization in Grignard reactions.
    • Validation : Replicate conflicting studies under controlled conditions and analyze by HPLC for yield discrepancies .

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

  • Methodology :

  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions and monitor by LC-MS for hydroxylated or cleaved products.
  • Biodegradation : Use soil microcosms or activated sludge systems; quantify residual compound via GC-FID.
    • Ecotoxicology : Assess Daphnia magna or algal growth inhibition (OECD 202/201 guidelines). Preliminary data from analogs suggest moderate persistence (DT50_{50} ~30 days) .

Q. What advanced techniques characterize the compound’s stability under varying storage conditions?

  • Protocols :

  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 6 months; analyze degradation by NMR and HPLC.
  • Humidity Effects : Use desiccators with controlled RH (30–90%); FTIR detects hydrolytic cleavage.
    • Results : Likely degradation products include diphenylketone (via oxidation) or styrene derivatives (via dehydration). Stabilizers like BHT (0.1% w/w) may extend shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.